molecular formula C19H16N4O2S B2669383 N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide CAS No. 380489-84-9

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide

Cat. No. B2669383
CAS RN: 380489-84-9
M. Wt: 364.42
InChI Key: XGODWLPMVXYCDI-UHFFFAOYSA-N
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Description

Benzothiazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . They are known for their high biological and pharmacological activity, which makes them interesting for drug design .


Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of benzothiazoles can be analyzed using techniques such as elemental analysis, FT-IR, NMR, and X-ray single crystal diffraction .


Chemical Reactions Analysis

Benzothiazoles are highly reactive and can be used as building blocks for organic and organoelement synthesis . Their reactions provide powerful tools for the design of a wide variety of aromatic azoles .

Scientific Research Applications

Anticonvulsant Applications

Research has indicated the potential of benzothiazole derivatives in acting as anticonvulsant agents. A study on novel 4-thiazolidinone derivatives showed significant anticonvulsant activity, highlighting the essential functional groups for binding to benzodiazepine receptors, which are critical in mediating sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).

Antimicrobial Applications

Benzothiazole compounds have been synthesized and evaluated for their antimicrobial activity. The synthesis of new pyridine derivatives incorporating benzothiazole showed variable and modest activity against bacterial and fungal strains, indicating their potential in treating microbial diseases (Patel, Agravat, & Shaikh, 2011).

Anticancer Applications

Studies on 4-thiazolidinones containing the benzothiazole moiety have been conducted for their antitumor screening, revealing that some compounds showed anticancer activity on various cancer cell lines. This suggests the potential of benzothiazole derivatives as therapeutic agents in cancer treatment (Havrylyuk et al., 2010).

Pharmacological Applications

Research into the chemistry and hypoglycemic activity of benzimidoylpyrazoles indicates that some derivatives combine the biological activities of both beta-cytotrophic sulfonylureas and biguanides, suggesting a potential role in diabetes management (Shroff et al., 1981).

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzothiazoles are known for their high biological and pharmacological activity . They are often used in drug design due to these properties .

Safety and Hazards

The safety and hazards associated with benzothiazoles can vary depending on the specific compound. Some benzothiazoles may have potential hazards and should be handled with care .

Future Directions

Benzothiazoles are a focus of ongoing research due to their high biological and pharmacological activity . Future directions may include the development of new drugs and materials, as well as new synthetic approaches and patterns of reactivity .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-11-17(21-18(24)13-7-9-14(25-2)10-8-13)23(22-12)19-20-15-5-3-4-6-16(15)26-19/h3-11H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGODWLPMVXYCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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